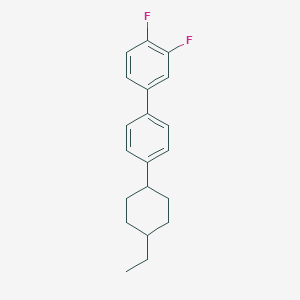

3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[4-(4-ethylcyclohexyl)phenyl]-1,2-difluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h7-15H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZNCUASDJPXMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(CC1)C2=CC=C(C=C2)C3=CC(=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301009389 |

Source

|

| Record name | 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134412-18-3 |

Source

|

| Record name | 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301009389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Biphenyl, 4'-(trans-4-ethylcyclohexyl)-3,4-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

CAS Number: 134412-18-3 Molecular Formula: C₂₀H₂₂F₂ Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: A Core Component in Advanced Liquid Crystal Displays

3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is a high-purity organic compound that serves as a fundamental building block in the formulation of nematic liquid crystal mixtures.[1][2] Its molecular architecture, featuring a fluorinated biphenyl core linked to a trans-4-ethylcyclohexyl moiety, is meticulously designed to impart a unique combination of physical and electro-optical properties essential for high-performance liquid crystal displays (LCDs). This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its critical role in modern display technology. The strategic incorporation of fluorine atoms and the saturated cyclohexyl ring are not arbitrary; they are the result of extensive research into structure-property relationships aimed at optimizing key performance metrics such as dielectric anisotropy, viscosity, and clearing point for demanding applications.[3][4]

Physicochemical and Mesomorphic Properties

The defining characteristic of this compound is its ability to exhibit a liquid crystalline phase, specifically a nematic phase, over a defined temperature range. The properties listed below are critical for its function as a component in liquid crystal mixtures.

| Property | Value | Source(s) |

| CAS Number | 134412-18-3 | [1] |

| Molecular Formula | C₂₀H₂₂F₂ | [1] |

| Molecular Weight | 300.39 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1][2] |

| Purity | >98.0% (by GC) | [1][2] |

| Melting Point | 68.0 to 72.0 °C | [1][2] |

| IUPAC Name | 4-[4-(4-ethylcyclohexyl)phenyl]-1,2-difluorobenzene | [1] |

| Synonyms | 3,4-Difluoro-4'-(4-ethylcyclohexyl)biphenyl | [1] |

The Causality Behind the Molecular Design: Structure-Property Relationships

The exceptional performance of liquid crystal mixtures containing this compound stems directly from its distinct molecular structure. Each component of the molecule plays a crucial role in defining its bulk properties.

The Role of the Fluorinated Biphenyl Core

The biphenyl core provides the necessary rigidity and linearity (rod-like shape) that is a prerequisite for the formation of a nematic liquid crystal phase. The introduction of two adjacent fluorine atoms onto one of the phenyl rings has profound effects:

-

Dielectric Anisotropy (Δε): The strong electronegativity of the fluorine atoms creates a significant dipole moment perpendicular to the long axis of the molecule. This lateral dipole is a key contributor to the negative dielectric anisotropy of the material.[3][4] Liquid crystals with negative Δε are essential for display modes such as Vertically Aligned (VA) and In-Plane Switching (IPS), which are prevalent in modern high-end displays for televisions and smartphones.[3]

-

Chemical and Thermal Stability: The carbon-fluorine bond is exceptionally strong, which imparts high chemical stability and resistance to degradation under the influence of UV light and electric fields, thereby extending the operational lifetime of the display.[5]

-

Viscosity: While fluorination can sometimes increase viscosity, the specific 3,4-difluoro substitution pattern is a compromise that provides the desired electronic properties without excessively increasing the rotational viscosity, which is critical for achieving fast switching times in the display.[3]

The Influence of the trans-4-Ethylcyclohexyl Group

The non-aromatic, saturated trans-4-ethylcyclohexyl group provides a crucial balance to the properties of the rigid core:

-

Low Birefringence (Δn): The replacement of a phenyl ring with a cyclohexyl ring significantly lowers the overall polarizability of the molecule, leading to a lower birefringence.[6] This is advantageous for applications in mobile devices and televisions where a wider viewing angle is desired.

-

Low Viscosity: The saturated cyclohexyl ring generally leads to a lower viscosity compared to an all-aromatic core, which is beneficial for faster response times of the liquid crystal display.[7][8]

-

Nematic Phase Stability: The trans-cyclohexyl ring maintains the overall linear shape of the molecule, which is essential for the stability of the nematic phase over a broad temperature range. The ethyl group contributes to the appropriate mesophase stability and helps in creating eutectic mixtures with other liquid crystal components to achieve a wide operating temperature range.[2][6]

The logical relationship between the molecular structure and the resulting liquid crystal properties is illustrated in the diagram below.

Caption: Structure-Property Relationship in this compound.

Synthesis Pathway: A Representative Suzuki-Miyaura Coupling Protocol

The synthesis of this compound is most effectively achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds for pharmaceuticals and advanced materials due to its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[9][10]

The general strategy involves the coupling of an aryl halide with an arylboronic acid. For the target molecule, two primary routes are feasible:

-

Coupling of 1-bromo-4-(trans-4-ethylcyclohexyl)benzene with 3,4-difluorophenylboronic acid.

-

Coupling of 1-bromo-3,4-difluorobenzene with 4-(trans-4-ethylcyclohexyl)phenylboronic acid.

Below is a detailed, self-validating protocol for the first route, which is a common and reliable approach.

Caption: General workflow for the Suzuki-Miyaura synthesis of the target molecule.

Experimental Protocol

Materials:

-

1-Bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq)

-

3,4-Difluorophenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 2.0 eq)

-

Toluene (anhydrous)

-

Ethanol (anhydrous)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Nitrogen or Argon inlet

-

Magnetic stirrer and heat plate/oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 1-bromo-4-(trans-4-ethylcyclohexyl)benzene (1.0 eq) and 3,4-difluorophenylboronic acid (1.2 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent the degradation of the palladium catalyst.

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous toluene and ethanol (e.g., in a 4:1 ratio). Stir the mixture until all solids are dissolved. Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the solution.

-

Base Addition: Add the 2.0 M aqueous solution of potassium carbonate to the reaction mixture.

-

Reaction: Heat the mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane or a hexane/ethyl acetate gradient, to yield the pure this compound as a white solid.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Characterization (Representative Data)

While the specific spectra for the title compound are not publicly available, the following data for a structurally analogous compound, 4-cyclohexyl-1,1'-biphenyl, can serve as a reference for the expected chemical shifts and splitting patterns. The presence of the fluorine atoms and the ethyl group in the target molecule will introduce additional complexity, particularly C-F coupling in the ¹³C NMR spectrum.

Representative ¹H NMR (400 MHz, CDCl₃) of 4-cyclohexyl-1,1'-biphenyl:

-

δ 7.58 (d, J = 8.2 Hz, 2H), 7.43 (t, J = 7.6 Hz, 2H), 7.33 (t, J = 7.3 Hz, 1H), 7.25 (d, J = 8.2 Hz, 2H), 2.52 (tt, J = 11.8, 3.2 Hz, 1H), 1.92 – 1.82 (m, 4H), 1.78 (d, J = 12.8 Hz, 1H), 1.50 – 1.25 (m, 5H).

Representative ¹³C NMR (101 MHz, CDCl₃) of 4-cyclohexyl-1,1'-biphenyl:

-

δ 146.9, 140.9, 128.7, 127.0, 126.9, 126.7, 44.4, 34.5, 26.9, 26.1.

For the target molecule, one would expect to see signals for the ethyl group in the aliphatic region of the ¹H NMR spectrum and complex splitting patterns for the aromatic carbons in the ¹³C NMR spectrum due to ¹J(C-F), ²J(C-F), and ³J(C-F) couplings.

Applications and Field-Proven Insights

The primary and most significant application of this compound is as a component in nematic liquid crystal mixtures for active-matrix LCDs.[1][2] Its well-balanced properties make it a versatile additive to achieve the specific performance targets of a display, such as:

-

Wide Operating Temperature Range: By forming eutectic mixtures with other liquid crystal mesogens, it helps to suppress the melting point and elevate the clearing point of the final formulation, ensuring stable operation in various environments.

-

Low Driving Voltage: Its contribution to the negative dielectric anisotropy of the mixture allows for a lower threshold voltage, which translates to lower power consumption—a critical factor for mobile and battery-powered devices.[3]

-

Fast Response Times: The low viscosity imparted by the cyclohexyl group is essential for applications requiring rapid switching between display states, such as in high-refresh-rate monitors and televisions.[7]

-

High Contrast and Wide Viewing Angles: As a key component in VA and IPS display modes, it enables the high contrast ratios and wide, color-accurate viewing angles that consumers have come to expect from premium displays.

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is classified as causing skin and serious eye irritation. Standard laboratory safety protocols should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a testament to the power of targeted molecular design in materials science. Through the strategic placement of fluorine atoms and the incorporation of a saturated cyclohexyl ring, this compound provides a unique and highly desirable set of properties for the formulation of advanced liquid crystal mixtures. Its role in enabling low-power, high-performance displays underscores the importance of understanding the intricate relationships between molecular structure and macroscopic function. This guide has provided a detailed technical overview to aid researchers and professionals in appreciating and utilizing this key material in the ongoing development of display technology.

References

-

Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes. (2025). ResearchGate. [Link]

-

Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. (1982). Pramana. [Link]

-

High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. (n.d.). MDPI. [Link]

-

The structure, conformation and orientational order of fluorinated liquid crystals determined from carbon-13 NMR spectroscopy. (n.d.). Scilit. [Link]

-

A New Family of Liquid Crystals with Low Melting Points. 4-(trans-4-Alkylcyclohexyl)-alkylbenzenes. (1982). Oxford Academic. [Link]

-

Chemical structure of the components of used liquid crystal. (n.d.). ResearchGate. [Link]

-

Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. (2016). ResearchGate. [Link]

-

Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals. (n.d.). Taylor & Francis Online. [Link]

-

trans, trans-Cyclohexyl Cyclohexanoates a New Class of Aliphatic Liquid Crystals. (2011). Taylor & Francis Online. [Link]

-

Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]

Sources

- 1. sci-hub.ru [sci-hub.ru]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide to the Physical Properties of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

Abstract: This technical guide provides a comprehensive analysis of the physical properties of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl, a critical component in advanced liquid crystal mixtures. Tailored for researchers, materials scientists, and professionals in drug and materials development, this document elucidates the relationship between the molecule's structural characteristics and its macroscopic properties. We delve into its thermal behavior, structural arrangement, and spectroscopic profile, offering both foundational data and the detailed experimental methodologies required for its characterization. This guide serves as an essential resource for understanding and utilizing this fluorinated biphenyl derivative in high-performance applications.

Introduction: The Significance of Fluorinated Biphenyls in Materials Science

This compound is a thermotropic liquid crystal material engineered for demanding applications, most notably in liquid crystal display (LCD) technology.[1] Its molecular architecture—a rigid biphenyl core, a flexible ethylcyclohexyl tail, and strategically placed fluorine substituents—is meticulously designed to induce specific, desirable physical properties. The presence of the difluorinated phenyl ring is crucial for tuning the dielectric anisotropy, viscosity, and optical properties of liquid crystal mixtures, which are essential for achieving fast response times, high contrast ratios, and low operating voltages in modern displays.

The trans-cyclohexyl ring connected to the biphenyl core provides a favorable molecular shape and aspect ratio, which promotes the formation of the nematic liquid crystal phase over a broad temperature range.[2] Understanding the precise physical properties of this individual compound is paramount for formulators who aim to create sophisticated liquid crystal mixtures with tailored performance characteristics. This guide provides the foundational data and characterization workflows necessary for such advanced materials engineering.

Molecular Identity and Core Physicochemical Properties

Accurate identification is the cornerstone of all subsequent physical analysis. The key identifiers and fundamental properties of this compound are summarized below.

2.1. Compound Identification

| Identifier | Value | Source(s) |

| IUPAC Name | 4'-[(1r,4r)-4-ethylcyclohexyl]-3,4-difluoro-1,1'-biphenyl | [3][4] |

| CAS Number | 134412-18-3 | [3][4][5] |

| Molecular Formula | C₂₀H₂₂F₂ | [3][5] |

| Molecular Weight | 300.39 g/mol | [4][5] |

| 2D Structure |  | PubChem |

2.2. Summary of Physical Properties

The bulk properties of the material are dictated by its molecular structure and intermolecular forces.

| Property | Value | Significance & Context | Source(s) |

| Appearance | White to off-white crystalline powder | High purity solid at ambient temperature, suitable for formulation. | [5] |

| Physical State (20°C) | Solid | Indicates melting point is well above room temperature. | [5] |

| Melting Point | 68.0 - 72.0 °C | Defines the transition from solid to liquid or liquid crystalline phase. The narrow range suggests high purity. | [4][5] |

| Purity | ≥98.0% (by GC) | Ensures predictable and reproducible performance in formulations. | [4][5] |

| Solubility | Sparingly soluble in water | Typical for non-polar organic molecules; soluble in organic solvents like toluene or THF. | [6] |

| Storage | Room temperature, in a cool, dark place (<15°C recommended) | Standard for maintaining the long-term stability of organic materials. | [5] |

Thermal Analysis and Mesophase Behavior

The defining characteristic of this compound is its liquid crystalline nature. Its thermal transitions are not merely melting points but gateways to intermediate phases of matter (mesophases) with properties between those of a crystalline solid and an isotropic liquid.

3.1. The Nematic Phase

This compound is a key component in mixtures exhibiting a nematic (N) phase. In this phase, the molecules lose the positional order of a crystal but maintain a general orientational alignment along a common director. This collective orientation is what allows the material to manipulate polarized light, forming the basis of LCD operation. Thermal analysis of mixtures containing this compound has identified a broad nematic phase existing between -90°C and 70°C, a critical feature for devices that must operate in a wide range of environmental conditions.[2]

3.2. Causality: Structural Influence on Phase Behavior

The physical properties of the molecule are a direct result of its constituent parts. The relationship between structure and function is key to understanding its performance.

Caption: Relationship between molecular structure and key physical properties.

Structural and Spectroscopic Characterization Workflow

A multi-technique approach is required to fully characterize the physical properties of this material, ensuring its identity, purity, and structural integrity.

Caption: Standard workflow for the physical characterization of the title compound.

Experimental Protocols

The following protocols are standardized methodologies for obtaining the physical data discussed in this guide.

5.1. Protocol: Purity Determination by Gas Chromatography (GC)

-

Objective: To quantify the purity of the compound and identify any potential impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Methodology:

-

Sample Preparation: Accurately weigh ~10 mg of the compound and dissolve in 1 mL of a high-purity solvent (e.g., Toluene or Dichloromethane).

-

Column: Use a non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm).

-

GC Conditions:

-

Injector Temperature: 280°C

-

Detector Temperature: 300°C

-

Carrier Gas: Helium, constant flow of 1.0 mL/min.

-

Oven Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 10 minutes.

-

Injection Volume: 1 µL, split ratio 50:1.

-

-

Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

-

Trustworthiness: The system must be calibrated using an internal or external standard for quantitative accuracy. The retention time of the main peak should be consistent across runs and match a known reference standard.

5.2. Protocol: Thermal Transition Analysis by Differential Scanning Calorimetry (DSC)

-

Objective: To determine the temperatures and enthalpies of phase transitions (e.g., melting, crystal-to-nematic, nematic-to-isotropic).

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of the crystalline powder into an aluminum DSC pan. Crimp a lid onto the pan to seal it. Prepare an identical empty pan as a reference.

-

Calibration: Prior to the run, calibrate the instrument's temperature and enthalpy scale using a certified indium standard (Melting Point: 156.6°C).

-

Thermal Program:

-

Equilibrate at 25°C.

-

Heat from 25°C to 120°C at a rate of 10°C/min under a nitrogen atmosphere (50 mL/min).

-

Cool from 120°C to 25°C at a rate of 10°C/min.

-

Perform a second heating cycle under the same conditions to observe transitions on a consistent thermal history.

-

-

Data Analysis: Analyze the second heating scan. The peak onset of an endothermic event corresponds to the melting temperature. The peak maximum of broader transitions indicates liquid crystal phase changes.

-

5.3. Protocol: Crystal Structure Determination by Single-Crystal X-Ray Diffraction (XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular packing in the crystalline state.[7]

-

Instrumentation: Single-crystal X-ray diffractometer with a suitable radiation source (e.g., Cu Kα or Mo Kα).[8]

-

Methodology:

-

Crystallization: This is often the rate-limiting step.[7] Grow a single crystal of sufficient quality (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution (e.g., in ethyl acetate/hexane) or by slow cooling from the melt.

-

Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen (e.g., 100 K) is often used to minimize thermal motion. The instrument rotates the crystal while irradiating it with X-rays, collecting a diffraction pattern of thousands of reflections.[9]

-

Structure Solution and Refinement:

-

The collected data is processed to determine the unit cell parameters and space group.[10]

-

Computational methods (direct methods or Patterson synthesis) are used to solve the "phase problem" and generate an initial electron density map.

-

A molecular model is built into the map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

-

-

-

Causality: The resulting crystal structure provides invaluable insight. It reveals the molecule's conformation (e.g., the dihedral angle between the biphenyl rings) and how molecules pack together. This packing arrangement is a precursor to the ordering seen in the liquid crystal phase and influences bulk properties like density and birefringence.[10]

Conclusion

This compound is a highly engineered molecule whose physical properties are a direct consequence of its specific chemical structure. Its well-defined melting point, high purity, and, most importantly, its capacity to form a stable nematic phase make it an indispensable component for the formulation of advanced liquid crystal materials. The characterization workflows and protocols detailed herein provide the necessary framework for researchers and developers to reliably assess its quality and performance, enabling the rational design of next-generation optical and display technologies.

References

- Current time information in Hawaii County, US. Google. Retrieved January 14, 2026.

-

3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)biphenyl. MySkinRecipes. Retrieved January 14, 2026, from [Link]

-

4,4'-Biphenol. Wikipedia. Retrieved January 14, 2026, from [Link]

-

Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI. Retrieved January 14, 2026, from [Link]

-

X-ray crystallographic structure of 1. ResearchGate. Retrieved January 14, 2026, from [Link]

-

trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f). Chemdad. Retrieved January 14, 2026, from [Link]

-

This compound | C20H22F2 | CID 612308. PubChem. Retrieved January 14, 2026, from [Link]

-

X-Ray Crystallography of Chemical Compounds. PMC - NIH. Retrieved January 14, 2026, from [Link]

-

X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. ResearchGate. Retrieved January 14, 2026, from [Link]

-

X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. European Journal of Chemistry. Retrieved January 14, 2026, from [Link]

-

Chemical Characterization and Thermal Analysis of Recovered Liquid Crystals. LillOA. Retrieved January 14, 2026, from [Link]

Sources

- 1. 3,4-Difluoro-4'-(trans-4-pentylcyclohexyl)biphenyl [myskinrecipes.com]

- 2. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 3. This compound | C20H22F2 | CID 612308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 5. This compound | 134412-18-3 | TCI AMERICA [tcichemicals.com]

- 6. trans-4'(4-n-Propylcyclohexyl)-3,4-difluor-1,1'-biphenyl(bch-3f.f) Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies [mdpi.com]

- 9. X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone | European Journal of Chemistry [eurjchem.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl: A Core Component in Modern Nematic Liquid Crystal Mixtures

Abstract

This technical guide provides a comprehensive scientific overview of the chemical structure, synthesis, and physicochemical properties of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl (CAS No. 134412-18-3). This molecule is a cornerstone component in the formulation of advanced nematic liquid crystal mixtures, primarily utilized in high-performance liquid crystal displays (LCDs). We will delve into the nuanced structure-property relationships that make this compound indispensable, detailing the strategic role of its difluoro substitution and the trans-ethylcyclohexyl moiety in dictating key performance metrics such as dielectric anisotropy and birefringence. This guide is intended for researchers, materials scientists, and professionals in drug development and display technology, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Importance of Fluorinated Biphenyls in Liquid Crystal Technology

The relentless pursuit of higher resolution, faster switching speeds, and lower power consumption in liquid crystal displays (LCDs) is fundamentally a challenge in molecular engineering. The bulk properties of a liquid crystal mixture—the fluid that controls light transmission in every pixel—are a direct manifestation of the collective behavior of its constituent molecules. This compound is a prime example of a calamitic (rod-shaped) liquid crystal designed with specific functionalities at the molecular level to achieve desired macroscopic performance.

The incorporation of fluorine atoms into the molecular core of liquid crystals has been a transformative strategy in the field. Compared to their non-fluorinated counterparts, fluorinated liquid crystals often exhibit a superior combination of properties, including optimized dielectric anisotropy (Δε), enhanced thermal and chemical stability, and reduced viscosity.[1] The 3,4-difluoro substitution pattern, in particular, is strategically employed to modulate the molecule's dipole moment, which is a critical factor in determining the dielectric anisotropy of the resulting liquid crystal mixture. This, in turn, influences the threshold voltage required to switch the liquid crystal molecules, a key parameter in display performance.

This guide will provide a detailed examination of the molecular architecture of this compound, a robust synthesis protocol, a discussion of its key physicochemical properties, and an analysis of how its structural features directly contribute to its function in liquid crystal displays.

Molecular Structure and Conformation

The chemical identity of this compound is defined by its unique assembly of three distinct structural motifs: a difluorinated phenyl ring, a central biphenyl core, and a trans-4-ethylcyclohexyl group.

-

Chemical Name: 4'-(trans-4-Ethylcyclohexyl)-3,4-difluoro-1,1'-biphenyl[2]

-

CAS Number: 134412-18-3[3]

-

Molecular Formula: C₂₀H₂₂F₂[3]

-

Molecular Weight: 300.39 g/mol [3]

The IUPAC name for this compound is 4-[4-(4-ethylcyclohexyl)phenyl]-1,2-difluorobenzene.[3]

The core of the molecule is a biphenyl system, which provides the necessary rigidity and length for the formation of a stable nematic phase. The two phenyl rings are not coplanar, exhibiting a dihedral angle that is influenced by steric and electronic factors. This non-planarity affects the molecule's overall shape and its packing in the liquid crystalline state.

The trans stereochemistry of the 1,4-disubstituted cyclohexane ring is crucial. This conformation ensures that the ethyl group and the biphenyl moiety are in equatorial positions, leading to a more linear and elongated molecular shape. This linearity is a prerequisite for achieving a stable nematic phase over a broad temperature range.

The two fluorine atoms on one of the phenyl rings are the most significant feature from an electronic standpoint. Their high electronegativity creates a strong dipole moment perpendicular to the long axis of the molecule. This lateral dipole is a key contributor to the negative dielectric anisotropy often sought in materials for vertically aligned (VA) LCDs.

Table 1: Core Chemical and Physical Properties

| Property | Value |

| CAS Number | 134412-18-3 |

| Molecular Formula | C₂₀H₂₂F₂ |

| Molecular Weight | 300.39 g/mol |

| Appearance | White to almost white crystalline powder |

| Melting Point | 68-72 °C |

Data sourced from commercial supplier specifications.

Caption: Logical relationship between structural motifs and key properties.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the efficient connection of the two key aryl fragments of the molecule.

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic disconnection of the target molecule breaks the C-C bond between the two phenyl rings of the biphenyl core. This leads to two primary building blocks:

-

A 3,4-difluorophenylboronic acid or its ester derivative.

-

A 4-bromo-4'-(trans-4-ethylcyclohexyl)biphenyl or a similar halogenated derivative.

Alternatively, the disconnection can be made to couple a halogenated difluorobenzene with a boronic acid derivative of the ethylcyclohexylbiphenyl moiety. The choice of reactants often depends on the commercial availability and stability of the precursors.

Caption: Retrosynthetic approach via Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of the target molecule, based on established methods for analogous fluorinated biphenyl liquid crystals.

Materials:

-

1-Bromo-3,4-difluorobenzene

-

4-(trans-4-Ethylcyclohexyl)phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene

-

Ethanol

-

Water

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and a nitrogen or argon inlet, combine 4-(trans-4-ethylcyclohexyl)phenylboronic acid (1.1 equivalents) and potassium carbonate (2.0 equivalents).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) to the flask via cannula.

-

Reagent Addition: Add 1-bromo-3,4-difluorobenzene (1.0 equivalent) to the reaction mixture.

-

Catalyst Preparation and Addition: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (e.g., 0.02 equivalents) and the phosphine ligand (e.g., 0.08 equivalents) in a small amount of degassed toluene. Add this catalyst solution to the main reaction flask.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water, and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent (e.g., ethanol or heptane) to yield the pure this compound as a white solid.

Structural Characterization

The identity and purity of the synthesized compound are confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclohexyl protons, and the ethyl group. The ¹⁹F NMR will show signals corresponding to the two fluorine atoms on the phenyl ring.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

-

Differential Scanning Calorimetry (DSC): Used to determine the melting point and to identify any liquid crystalline phase transitions.

Physicochemical Properties and Structure-Property Relationships

The utility of this compound in liquid crystal displays stems from a carefully balanced set of physicochemical properties. The strategic placement of the fluorine atoms is key to achieving these properties.

Dielectric Anisotropy (Δε)

The dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the long axis of the liquid crystal molecules. The 3,4-difluoro substitution pattern creates a strong dipole moment that is largely perpendicular to the molecular axis. This results in a large ε⊥ and a comparatively smaller ε∥, leading to a negative dielectric anisotropy (Δε < 0). Liquid crystal mixtures with negative Δε are essential for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles. The magnitude of the negative Δε can be fine-tuned by adjusting the concentration of this and other fluorinated components in the mixture.

Birefringence (Δn)

Birefringence, or optical anisotropy, is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director of the liquid crystal. A suitable birefringence is crucial for the design of the display's cell gap and for achieving optimal light modulation. The biphenyl core provides a high degree of electron polarizability along the long molecular axis, which is the primary contributor to a positive birefringence. The fluorine substituents have a relatively small impact on the overall birefringence compared to their significant effect on the dielectric anisotropy.[4]

Nematic Phase Stability and Viscosity

The combination of the rigid biphenyl core and the flexible ethylcyclohexyl group promotes the formation of a stable nematic phase over a practical temperature range. The trans-cyclohexyl ring, in particular, enhances the linearity of the molecule, which is favorable for the parallel alignment required in the nematic phase. While fluorination can sometimes increase viscosity, the specific 3,4-difluoro pattern and the presence of the aliphatic chain help to maintain a relatively low rotational viscosity, which is important for achieving fast switching times in the display.

Safety and Handling

Based on the Safety Data Sheet (SDS), this compound is considered hazardous and causes skin irritation.[4]

-

Precautionary Measures:

-

First Aid:

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4]

-

Fire Fighting: Use appropriate measures for the surrounding fire. In case of fire, wear a self-contained breathing apparatus. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen fluoride.[4]

Conclusion

This compound is a highly engineered molecule that exemplifies the principles of modern materials science. Its design, centered around a fluorinated biphenyl core and a linearizing cyclohexyl group, provides a unique and valuable set of properties for liquid crystal applications. The ability to impart negative dielectric anisotropy while maintaining a stable nematic phase and moderate birefringence makes it a critical component in the formulation of liquid crystal mixtures for advanced display technologies like VA-LCDs. A thorough understanding of its synthesis, characterization, and structure-property relationships, as detailed in this guide, is essential for researchers and engineers working to push the boundaries of liquid crystal display performance.

References

-

Parveen, B., Vanga, R., & Kumar, S. (n.d.). Fluorine's Impact on the Geometrical and Optical Properties of Biphenyl-Cyclohexane (BCH) Liquid Crystals: A DFT Study. Scribd. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 612308, this compound. Retrieved from [Link]

- Wu, S. T., & Lackner, A. M. (1991). Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals. Liquid Crystals, 9(1), 121-131.

- Al-Maharik, N., Kirsch, P., Slawin, A. M. Z., Cordes, D. B., & O'Hagan, D. (2016). Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Organic & Biomolecular Chemistry, 14(42), 9974–9980.

- Hird, M. (2007). Fluorinated liquid crystals–properties and applications. Chemical Society Reviews, 36(12), 2070-2095.

Sources

- 1. Fluorinated liquid crystals: evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 134412-18-3 | this compound | Benzene Compounds | Ambeed.com [ambeed.com]

- 3. This compound | C20H22F2 | CID 612308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

An In-Depth Technical Guide to 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl (C20H22F2)

A Core Component for Advanced Liquid Crystal Displays

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the nematic liquid crystal, 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl, with the molecular formula C20H22F2. This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development who are engaged with advanced liquid crystal materials. The guide details the synthesis, physicochemical properties, and applications of this compound, with a particular focus on its role in liquid crystal display (LCD) technologies. The narrative synthesizes technical data with practical insights, grounded in established scientific principles. All protocols and claims are substantiated with citations to authoritative sources.

Introduction: The Significance of Fluorinated Biphenyls in Modern Displays

Liquid crystals are a state of matter that exhibits properties between those of conventional liquids and solid crystals.[1] Their ability to be manipulated by electric fields makes them the foundational material for modern flat-panel displays. Within the vast family of liquid crystal molecules, fluorinated biphenyls have emerged as a critical class of materials. The introduction of fluorine atoms into the molecular structure profoundly influences the compound's dielectric anisotropy, viscosity, and other key electro-optical properties.[2]

This compound is a calamitic (rod-shaped) liquid crystal that has found significant use in the formulation of liquid crystal mixtures for various display applications.[3][4] Its molecular structure, featuring a difluorinated biphenyl core and a trans-4-ethylcyclohexyl tail, is meticulously designed to impart specific, desirable characteristics to a liquid crystal mixture, such as a broad nematic temperature range, appropriate birefringence, and a tailored dielectric anisotropy. This guide will delve into the technical specifics of this important molecule.

Molecular Structure and Physicochemical Properties

The unique properties of this compound stem directly from its molecular architecture.

Caption: Molecular structure of this compound.

Key Physicochemical Parameters

| Property | Symbol | Expected Value/Range | Significance in LCDs |

| Molecular Formula | - | C20H22F2 | Defines the basic identity of the compound. |

| Molecular Weight | MW | 300.39 g/mol | Influences viscosity and other physical properties. |

| Melting Point | Tm | 68-72 °C | Determines the lower limit of the operational temperature range. |

| Clearing Point | Tc | High | The temperature at which the material transitions from the nematic to the isotropic liquid phase; a high Tc is desirable for display stability. |

| Birefringence | Δn | Moderate to High | The difference in refractive indices for light polarized parallel and perpendicular to the liquid crystal director; a key parameter for display brightness and cell gap design.[5] |

| Dielectric Anisotropy | Δε | Moderately Positive | The difference in dielectric permittivity parallel and perpendicular to the director; determines the switching voltage of the LCD. Fluorination at the 3 and 4 positions generally leads to a positive Δε. |

| Rotational Viscosity | γ1 | Low to Moderate | A measure of the internal friction of the liquid crystal; a lower viscosity leads to faster switching times. |

Synthesis of this compound

The primary synthetic route to this class of biphenyl compounds is the Suzuki-Miyaura cross-coupling reaction.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.

Proposed Synthetic Pathway

The synthesis involves the coupling of two key intermediates:

-

(4-(trans-4-ethylcyclohexyl)phenyl)boronic acid

-

1-bromo-3,4-difluorobenzene or 1-iodo-3,4-difluorobenzene

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol (Generalized)

The following is a generalized, self-validating protocol based on the synthesis of similar fluorinated biphenyls.[6]

Materials:

-

(4-(trans-4-ethylcyclohexyl)phenyl)boronic acid

-

1-bromo-3,4-difluorobenzene

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

-

Potassium phosphate (K3PO4)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Toluene

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-(trans-4-ethylcyclohexyl)phenyl)boronic acid (1.2 equivalents), 1-bromo-3,4-difluorobenzene (1.0 equivalent), and potassium phosphate (2.0 equivalents).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents) to the flask.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 3:1 to 4:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with toluene and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Role and Application in Liquid Crystal Displays

This compound is a key component in nematic liquid crystal mixtures, particularly for active-matrix LCDs. Its specific molecular features contribute to the overall performance of the display in several ways:

-

Difluoro Substitution: The two fluorine atoms on the biphenyl core introduce a strong dipole moment, which is a primary contributor to the material's dielectric anisotropy. The 3,4-substitution pattern typically results in a moderately positive Δε, which is crucial for controlling the switching behavior of the liquid crystals in response to an electric field. This fluorination also tends to lower the melting point and viscosity of the material.

-

trans-4-ethylcyclohexyl Group: This aliphatic ring provides a degree of flexibility and helps to disrupt crystal packing, which broadens the nematic temperature range. The trans-conformation maintains the overall rod-like shape of the molecule, which is essential for the formation of the liquid crystal phase. The ethyl group can further fine-tune the mesophase stability and viscosity.

This compound is a versatile component that can be used in various LCD modes, including:

-

Twisted Nematic (TN): While less common in high-end displays today, the properties of this liquid crystal are suitable for TN mode, which requires a positive dielectric anisotropy.

-

Vertical Alignment (VA): In VA mode, liquid crystals with a negative dielectric anisotropy are typically used. However, materials like the one discussed can be part of mixtures that, as a whole, exhibit the desired negative anisotropy, or they can be used in advanced VA modes that utilize materials with positive Δε.

-

In-Plane Switching (IPS): IPS displays also utilize the switching of liquid crystals with a positive dielectric anisotropy, making this compound a suitable component for such applications, where wide viewing angles and good color reproduction are paramount.

The precise combination of this and other liquid crystal molecules in a mixture allows for the fine-tuning of the display's overall performance characteristics, such as response time, contrast ratio, and operating voltage.

Characterization Techniques

The following are standard techniques for characterizing the liquid crystalline properties of this compound:

Caption: Workflow for the characterization of liquid crystal materials.

-

Polarized Optical Microscopy (POM): This is a fundamental technique used to identify the type of liquid crystal phase (e.g., nematic, smectic) by observing the unique optical textures that form as the material is heated and cooled.

-

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpies of phase transitions, such as the melting point and the clearing point.

-

X-Ray Diffraction (XRD): XRD provides information about the molecular arrangement and ordering within the liquid crystal phases.

-

Electro-Optical Measurements: These are performed on liquid crystal cells to determine key performance parameters such as birefringence (Δn), dielectric anisotropy (Δε), and rotational viscosity (γ1).

Safety and Handling

As with all chemical compounds, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound stands as a testament to the power of molecular engineering in the field of liquid crystal technology. Its carefully designed structure, incorporating fluorine atoms and a cyclohexyl ring, provides a unique set of properties that are highly valuable for the formulation of advanced liquid crystal mixtures. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers and professionals in the field. As display technology continues to evolve, the demand for high-performance liquid crystal materials like this will undoubtedly continue to grow.

References

- Hird, M. (2007). Fluorinated Liquid Crystals–Properties and Applications. Chemical Society Reviews, 36(12), 2070-2095.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Sluckin, T. J., Dunmur, D. A., & Stegemeyer, H. (2004). Crystals that Flow: Classic Papers from the History of Liquid Crystals. CRC Press.

- Reinitzer, F. (1888). Beiträge zur Kenntniss des Cholesterins. Monatshefte für Chemie und verwandte Teile anderer Wissenschaften, 9(1), 421-441.

- Gray, G. W. (1962). Molecular Structure and the Properties of Liquid Crystals. Academic Press.

- Demus, D., Goodby, J., Gray, G. W., Spiess, H. W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.

- Gimeno, N., Llusar, M., & Serrano, J. L. (2013). Fluorinated liquid crystals: design, synthesis and properties. Liquid Crystals, 40(12), 1643-1673.

- Wu, S. T., & Yang, D. K. (2011). Fundamentals of Liquid Crystal Devices. John Wiley & Sons.

- Kirsch, P., & Tarumi, K. (1999). Additive approach for the design of liquid crystals with negative dielectric anisotropy.

- Kelly, S. M., & O'Neill, M. (2002). Liquid crystals for high-information-content displays.

- Ichinose, H., Nakayama, K., & Takatsu, H. (2003). Super-fluorinated liquid crystals for active matrix displays.

- Pauluth, D., & Tarumi, K. (1997). Advanced liquid crystals for television.

- Klasen-Memmer, M., Bremer, M., & Tarumi, K. (2007). Liquid crystals for TV application.

Sources

- 1. This compound | 134412-18-3 | TCI AMERICA [tcichemicals.com]

- 2. This compound | C20H22F2 | CID 612308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 5. mdpi.com [mdpi.com]

- 6. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

synthesis pathway for 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a key structural motif in the development of advanced liquid crystal materials. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[1][2][3] This document elucidates the strategic rationale behind the chosen synthetic route, details the preparation of key intermediates, and provides validated, step-by-step protocols for each critical transformation. By integrating mechanistic insights with practical experimental guidance, this guide serves as an authoritative resource for chemists engaged in materials science and medicinal chemistry.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique combination of structural features: a fluorinated phenyl ring, a biphenyl core, and a trans-substituted cyclohexyl moiety.[4][5] The difluorobenzene unit is critical for modulating the electronic properties and dielectric anisotropy of the molecule, while the trans-4-ethylcyclohexyl group imparts favorable mesogenic properties, making this compound a valuable component in liquid crystal mixtures.[6][7]

Our synthetic strategy is built upon a convergent approach, wherein two key fragments are synthesized independently and then joined in a final, high-yielding step. This approach is often superior to linear syntheses for complex molecules, as it maximizes overall yield and simplifies purification.[8] The central carbon-carbon bond forming the biphenyl core is strategically assembled using a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed method is renowned for its mild conditions and tolerance of diverse functional groups, making it ideal for this synthesis.[9][10][11]

The retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Fragment A: 1-Bromo-3,4-difluorobenzene

1-Bromo-3,4-difluorobenzene is a versatile fluorinated building block that serves as the electrophilic partner in the Suzuki coupling.[6][12][13] It is a commercially available reagent, but can also be synthesized from 3,4-difluoroaniline via a Sandmeyer reaction. For the purposes of this guide, we will proceed assuming the use of a high-purity commercial source (≥99.0%).[12] The presence of two electron-withdrawing fluorine atoms can decrease the reactivity of the C-Br bond towards oxidative addition, a critical step in the catalytic cycle. This necessitates the careful selection of a highly active palladium catalyst system in the subsequent coupling step.[1]

| Property | Value | Source |

| CAS Number | 348-61-8 | [7] |

| Molecular Formula | C₆H₃BrF₂ | [4] |

| Molecular Weight | 192.99 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [7] |

Fragment B: (4'-(trans-4-ethylcyclohexyl)phenyl)boronic acid

This organoboron intermediate is the nucleophilic partner in the coupling reaction. Its synthesis requires a multi-step sequence starting from more basic precursors. The trans stereochemistry of the ethylcyclohexyl group is crucial for achieving the desired liquid crystalline properties and is established through stereoselective hydrogenation or separation techniques.[14][15]

A common route involves the Grignard reaction of 4-bromo-1-(trans-4-ethylcyclohexyl)benzene followed by quenching with a borate ester.

Step-by-Step Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a solution of 4-bromo-1-(trans-4-ethylcyclohexyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Gentle heating or the addition of an iodine crystal may be required to initiate the reaction.[16] Maintain a gentle reflux until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard reagent solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the internal temperature below -60 °C.

-

Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude boronic acid can be purified by recrystallization from a suitable solvent system, such as hexane/ethyl acetate, to yield the desired product as a white solid.

The Core Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the linchpin of this synthesis, forming the biphenyl core by coupling Fragment A and Fragment B. The choice of catalyst, ligand, base, and solvent is paramount for achieving high yield and selectivity, particularly when working with electron-deficient aryl halides.[1][17]

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 1-bromo-3,4-difluorobenzene (Ar¹-X) to form a Pd(II) intermediate.[9]

-

Transmetalation: The boronic acid (Ar²-B(OR)₂) is activated by the base to form a boronate species, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.[9]

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst to continue the cycle.[9]

Detailed Experimental Protocol

-

Reaction Setup: To a clean, dry Schlenk flask, add (4'-(trans-4-ethylcyclohexyl)phenyl)boronic acid (1.0 eq), 1-bromo-3,4-difluorobenzene (1.1 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq). Note: For less reactive substrates, a more active catalyst system like Pd(OAc)₂ with a ligand such as SPhos may be required.[1]

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add a degassed solvent mixture, such as Toluene/Ethanol/Water (e.g., in a 4:1:1 ratio).

-

Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

Work-up: Cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Washing: Wash the combined organic layers sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

| Parameter | Recommended Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | Provides active Pd(0) species. SPhos is effective for electron-poor halides.[1] |

| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Ethanol/H₂O or Dioxane/H₂O | Ensures solubility of both organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle. |

Purification and Characterization

Achieving the high purity required for liquid crystal applications is critical, as even minor impurities can disrupt the mesophase and degrade performance.[18][19]

Chromatographic Purification

The crude product obtained after work-up should first be purified by flash column chromatography on silica gel. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired biphenyl product from residual starting materials, homo-coupled byproducts, and palladium residues.

Final Purification by Recrystallization

Recrystallization is an essential final step to achieve >99.5% purity.[18][20][21]

Principles of Recrystallization: This technique relies on the differential solubility of the desired compound and its impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures.[18]

Step-by-Step Protocol:

-

Solvent Selection: Screen solvents to find one in which the product is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol, isopropanol, or heptane).

-

Dissolution: Dissolve the chromatographically purified product in a minimal amount of the chosen hot solvent to form a saturated solution.[21]

-

Hot Filtration (Optional): If any insoluble impurities are present, filter the hot solution quickly.

-

Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation. Slow cooling is crucial for forming large, pure crystals.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the crystal surfaces.[21]

-

Drying: Dry the crystals under vacuum to remove all residual solvent.

The final product should be a white crystalline solid. Purity should be confirmed by GC, HPLC, and NMR spectroscopy. The phase transition temperatures can be determined by Differential Scanning Calorimetry (DSC).

Conclusion

The synthesis of this compound is reliably achieved through a convergent strategy culminating in a palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide has detailed a robust and scalable pathway, emphasizing the rationale behind the selection of intermediates and reaction conditions. Adherence to the described protocols, particularly the purification steps of chromatography and recrystallization, is critical for obtaining material of the high purity demanded by advanced applications in materials science.

References

- Application Note: Purification of Liquid Crystalline Materials by Recrystallization. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED_poFzw-20ohE8kpY5QMGBQNB5Ye9fmipP2bwwBMQZG7Aji5QMdOyEeAts8EW-f9v7a5-9B6mjiKdfIyPOctqYPTgklxIdyBIpe3C4nnVcf0HwlKYvKmelqYhgEOOP9OuOXrep4R5lbDp8HOkg8cP-auT39E-9tJZcuz_uG58k38hjMrWHHYuxeu-vl7PBXeAF2uuTyt6LG3BOiCzBVqkYJ05YgUKZQhhQvOKGSlE]

- Palladium-catalysed cross-coupling reactions in the synthesis of some high polarizability materials. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/02678299208031641]

- Synthesis of Liquid-Crystalline Enynes by Palladium-Catalyzed Cross-Coupling Reaction. Oxford Academic. [URL: https://academic.oup.com/chemlett/article-abstract/23/5/833/674403]

- Liquid Crystal Purification by Zone Refining. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10587258008083549]

- Purification of liquid crystals and liquid crystal composition. Google Patents. [URL: https://patents.google.

- Purification of deteriorated liquid crystals by employing porous metal–organic-framework/polymer composites. Optica Publishing Group. [URL: https://opg.optica.org/ome/abstract.cfm?uri=ome-5-3-287]

- Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b02213]

- Application Notes and Protocols for the Synthesis of Fluorinated Biphenyls via Suzuki-Miyaura Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcsXQaEeNKjjMVWrCgKRrBHTJDv3XloJ5md3HH3bEAEM0OWcJYhv8an-uQyhPfopLizTuMa_fD7GtnTK3EqQqnOOMys1UWkpgSCKa-B1ANQa4C05RIFilEIzqL_bVadwiINA2fDcFfC4K7mJbiNkI6Q7865d44g1avSZS0EL1QCDsKFIE_BqwKwsN5k3RR1ai-V1Weq5GAiciT5E5l__8-8oqATUfVq2qcs-GSX_XVOvHO2FwhveDuIM5e1BUHRAOFedBL]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [URL: https://www.mdpi.com/2079-4991/7/3/76]

- Cross-Coupling Reactions in the Synthesis of Liquid Crystals. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1080/10587259108045610]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [URL: https://www.researchgate.

- Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-fluorinated-biphenyl-via-Suzuki-Miyaura-cross-coupling-reaction_fig11_351475519]

- Synthesis of liquid crystals using Suzuki–Miyaura coupling reactions using mesoporous, ligand-free Pd/Si3N4 catalysts in aqueous media. ResearchGate. [URL: https://www.researchgate.

- The Role of 1-Bromo-3,4-difluorobenzene in Modern Synthesis. Benchchem. [URL: https://www.benchchem.com/blog/the-role-of-1-bromo-3-4-difluorobenzene-in-modern-synthesis]

- Exploring 1-Bromo-3,4-Difluorobenzene: Properties and Applications. LookChem. [URL: https://www.lookchem.

- 4,4'-dimethyl-1,1'-biphenyl. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0477]

- Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_with_a_Biological_Emphasis_v2.0/20%3A_Organometallic_Chemistry/20.

- 1-Bromo-3,4-difluorobenzene. LookChem. [URL: https://www.lookchem.com/1-Bromo-3,4-difluorobenzene/]

- 1-Bromo-3,4-difluorobenzene. Chem-Impex. [URL: https://www.chemimpex.com/products/1-bromo-3-4-difluorobenzene]

- Process for the preparation of 1-bromo-3,5-difluorobenzene. Google Patents. [URL: https://patents.google.

- This compound. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/D4859]

- 3,4-Difluoro-4`-(4-propyl-cyclohexyl)biphenyl. SYNTHON Chemicals Shop. [URL: https://shop.synthon-chemicals.com/product/show/ST07521]

- This compound. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/612308]

- SOP: CRYSTALLIZATION. University of Wisconsin-Madison. [URL: https://gchem.chem.wisc.

- This compound 98.0+%, TCI America™. Fisher Scientific. [URL: https://www.fishersci.com/shop/products/3-4-difluoro-4-trans-4-ethylcyclohexyl-biphenyl-98-0-tci-america-2/D48595G]

- This compound. TCI Chemicals (APAC). [URL: https://www.tcichemicals.com/JP/ja/p/D4859]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents. [URL: https://patents.google.

- trans,trans-4'-(4-Propylcyclohexyl)-4-(4-ethylcyclohexyl)-biphenyl. BuyersGuideChem. [URL: https://www.buyersguidechem.com/cas/300545-17-9.html]

- A novel synthesis of trans-4-(trans-4-n-propylcyclohexyl) cyclohexyl aldehyde. Journal of Chemical Research. [URL: https://www.reaxys.com/search/#/show/reaction/RX26189917]

- 4-trans(4-n-Pentylcyclohexyl)phenylboronicacid. BLD Pharm. [URL: https://www.bldpharm.com/products/865360-51-5.html]

- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11019672/]

- Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl. Google Patents. [URL: https://patents.google.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C20H22F2 | CID 612308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 6. nbinno.com [nbinno.com]

- 7. Cas 348-61-8,1-Bromo-3,4-difluorobenzene | lookchem [lookchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. innospk.com [innospk.com]

- 13. chemimpex.com [chemimpex.com]

- 14. EP2358661B1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl - Google Patents [patents.google.com]

- 15. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. mdpi.com [mdpi.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. OPG [opg.optica.org]

- 20. tandfonline.com [tandfonline.com]

- 21. science.uct.ac.za [science.uct.ac.za]

An In-depth Technical Guide to the Mesophase Behavior of 3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-4'-(trans-4-ethylcyclohexyl)biphenyl is a fluorinated liquid crystal belonging to the biphenylcyclohexane family.[1][2] Materials in this class are of significant interest in the development of advanced liquid crystal displays (LCDs) and other electro-optic applications. The incorporation of fluorine atoms into the molecular structure can significantly influence the material's physical properties, such as its dielectric anisotropy, viscosity, and mesophase behavior.[3] Specifically, lateral fluorination of the biphenyl core, as seen in this compound, is a common strategy to tailor these properties for specific applications, often leading to materials with negative dielectric anisotropy, which are crucial for vertically aligned (VA) mode LCDs.

This technical guide provides a comprehensive overview of the mesophase behavior of this compound, including its known physical properties and detailed, field-proven methodologies for its characterization. While complete mesomorphic data for this specific compound is not extensively documented in publicly available literature, this guide synthesizes the available information and provides standardized protocols for its empirical determination.

Physicochemical and Mesomorphic Properties

The defining characteristic of a liquid crystal is its ability to exhibit one or more mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. For this compound, the primary mesophase of interest is the nematic phase.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 134412-18-3 | [4] |

| Molecular Formula | C₂₀H₂₂F₂ | [1] |

| Molecular Weight | 300.39 g/mol | [2] |

| Crystal to Mesophase Transition | 68.0 - 72.0 °C (Melting Point) | |

| Mesophase Type | Nematic | |

| Mesophase to Isotropic Liquid Transition (Clearing Point) | Data not publicly available | N/A |

| Enthalpy of Transitions (ΔH) | Data not publicly available | N/A |

Note on Mesophase Data: The clearing point and enthalpy of transition for this compound are not readily found in scientific literature. However, for the homologous compound, 3,4-Difluoro-4'-(trans-4-propylcyclohexyl)biphenyl (CAS: 85312-59-0), a crystal to nematic transition is reported at 68 °C.[5] This suggests a similar thermal behavior for the ethyl-substituted analogue. Empirical determination through the methods outlined below is essential for obtaining precise values.

Experimental Characterization of Mesophase Behavior

To fully elucidate the mesomorphic properties of this compound, a suite of complementary analytical techniques is employed. The following sections detail the standard, self-validating protocols for Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

Differential Scanning Calorimetry (DSC)